N-9H-purin-6-ylvaline, with the chemical identifier 6636-97-1, is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds characterized by a fused pyrimidine and imidazole ring structure. This compound is a conjugate of purine and valine, which is an essential amino acid. Its significance lies in its potential roles in biochemical processes and therapeutic applications.
The synthesis of N-9H-purin-6-ylvaline typically involves the coupling of purine derivatives with valine. The most common synthetic route is through nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine, where valine acts as the nucleophile. This reaction is generally conducted in the presence of a base, such as sodium hydride or potassium carbonate, within an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction conditions often require heating to enhance the substitution process, which can be optimized for yield and purity through various purification techniques like recrystallization and chromatography .
The molecular structure of N-9H-purin-6-ylvaline features a purine ring substituted at the 6-position with a valine moiety. This structural arrangement allows for specific interactions within biological systems. The compound's molecular formula is CHNO, and it has a molar mass of approximately 246.27 g/mol. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the presence of characteristic functional groups associated with both purines and amino acids .
N-9H-purin-6-ylvaline can undergo various chemical reactions:
The oxidation of N-9H-purin-6-ylvaline yields oxidized purine derivatives, while reduction leads to various reduced forms of purines. Substitution reactions can produce a range of functionalized purine derivatives depending on the nucleophile used .
N-9H-purin-6-ylvaline interacts with various molecular targets and pathways due to its nature as a purine derivative. It can interfere with nucleotide metabolism by inhibiting enzymes involved in purine biosynthesis and degradation. This inhibition disrupts DNA and RNA synthesis, resulting in antiproliferative effects on rapidly dividing cells, such as cancer cells. The precise mechanism involves competitive inhibition at enzyme active sites, leading to altered cellular proliferation rates .
N-9H-purin-6-ylvaline exhibits several notable physical properties:
Chemical properties include its reactivity under various conditions (oxidation, reduction, substitution), which are essential for its applications in synthetic organic chemistry .
N-9H-purin-6-ylvaline has several scientific research applications:
Purine-amino acid hybrids represent a strategically important class of bioactive molecules due to their dual capacity to modulate nucleotide-like processes and protein interactions. The purine scaffold serves as a privileged structure in medicinal chemistry, mimicking endogenous purine nucleotides involved in cellular energy transfer (ATP, GTP), cofactor biosynthesis (NAD, FAD), and genetic information storage (DNA, RNA). Conjugation of amino acids at the C6 position introduces structural diversity and enables targeted interactions with biological macromolecules. These conjugates exhibit enhanced binding to enzymes and receptors recognizing both purine and peptide motifs, leading to their exploration as antiviral agents (targeting herpes viruses, HIV, hepatitis C), antimycobacterial compounds (against Mycobacterium tuberculosis), and anticancer therapeutics (tubulin polymerization inhibitors) [8]. The molecular hybrid approach leverages the favorable pharmacokinetic properties of amino acids, including improved cellular uptake via amino acid transporters and modulation of solubility profiles, thereby addressing limitations of pure purine-based drugs [10].
The synthesis and biological evaluation of N-(9H-purin-6-yl)amino acid derivatives trace back to foundational work by Ward et al. (1961), who pioneered the nucleophilic substitution of chlorine in 6-chloropurine with α-amino acids under alkaline conditions . This methodology enabled the production of early conjugates like N-(purin-6-yl)glycine and N-(purin-6-yl)alanine, which demonstrated preliminary antitumor activity against murine leukemia models. Subsequent refinements focused on controlling stereochemistry and expanding structural diversity. Significant breakthroughs emerged with the discovery of potent antimycobacterial agents such as N-(purin-6-yl)glycyl-(S)-glutamic acid and N-(2-aminopurin-6-yl)glycyl-(S)-glutamic acid, exhibiting submicromolar activity (MIC 0.78-1.56 μg/mL) against both drug-sensitive and multidrug-resistant tuberculosis strains (MDR-TB) . Parallel research identified purinyl-valine and -phenylalanine derivatives as key scaffolds in tubulin polymerization inhibitors (e.g., compound 9d) and aldose reductase inhibitors (e.g., compound 4e, IC₅₀ 0.038 μM) for diabetic complications, highlighting the therapeutic versatility of this chemical class [8] [10].
Table 1: Evolution of Key Purinyl-Amino Acid Bioactive Compounds
Compound Class | Biological Activity | Key Findings | Reference |
---|---|---|---|
N-(Purin-6-yl)glycine | Antitumor (1960s) | Activity against murine leukemia models | Ward et al. (1961) |
N-(Purin-6-yl)glycyl-glutamate | Antimycobacterial (2010s) | MIC 0.78-1.56 μg/mL against MDR-TB | Krasnov et al. (2016) |
2-Chloro-N-(4-methoxyphenyl)-N-methyl-9-methylpurin-6-amine | Anticancer (2010s) | Tubulin inhibition, IC₅₀ = 2.1 μM; G2/M phase arrest | Zhang et al. (2017) |
N-(Purin-6-yl)valine analogs | Aldose reductase inhibition (2020s) | IC₅₀ 0.038 μM; high selectivity for ALR2 over ALR1 | Arch Pharm (2022) |
Valine (2-amino-3-methylbutanoic acid) offers distinct advantages as a conjugation partner for purin-6-yl derivatives due to its unique physicochemical and structural properties. As a branched-chain aliphatic amino acid lacking reactive side-chain functionalities, valine provides significant steric bulk that influences the conformational freedom and binding orientation of the purine moiety. This bulk promotes specific hydrophobic interactions within enzyme active sites or protein binding pockets inaccessible to smaller amino acids like glycine or alanine [6]. The isopropyl side chain of valine enhances hydrophobic burial in protein environments, a critical factor observed in prion protein stability where the V210 residue anchors the hydrophobic core through interactions with V180, F198, and V203 [6]. Computational analyses suggest valine’s β-branched structure restricts backbone dihedral angles, potentially favoring bioactive conformations unreachable by linear amino acids. In metabolic contexts, valine’s role in propionate metabolism (via methylmalonyl-CoA pathways) further rationalizes its selection for conjugates targeting enzymes like propionyl-CoA carboxylase, where valine supplementation modulates enzyme activity in hyperglycinemic fibroblasts [3]. The chemical stability of valine’s aliphatic side chain under synthetic coupling conditions contrasts favorably with oxidation-prone residues (cysteine, methionine) or deprotonatable residues (lysine, glutamic acid), simplifying conjugate manufacturing.
Table 2: Structural and Functional Comparison of Amino Acids in Purin-6-yl Conjugates
Amino Acid | Side Chain Structure | Key Properties | Impact on Purinyl Conjugate |
---|---|---|---|
Valine | -CH(CH₃)₂ | Branched, hydrophobic | Enhanced hydrophobic binding; conformational restriction |
Glycine | -H | Small, flexible | Minimal steric hindrance; lower target specificity |
Alanine | -CH₃ | Small, aliphatic | Moderate steric effects; limited hydrophobic interactions |
Glutamic Acid | -CH₂CH₂COOH | Acidic, polar | Improved solubility; potential for ionic interactions |
Phenylalanine | -CH₂C₆H₅ | Aromatic, hydrophobic | π-Stacking capabilities; increased lipophilicity |
Despite promising applications, significant knowledge gaps impede the rational development of N-9H-purin-6-ylvaline therapeutics. A primary synthetic challenge involves stereochemical integrity maintenance during coupling reactions. Studies demonstrate that carbodiimide-mediated peptide coupling of N-(purin-6-yl)-(S)-valine to other amino acids induces partial racemization (up to 40% R,S-diastereomer), likely via chirally labile intermediates, even when using activating agents like DCC/HOBt or TBTU . This racemization compromises enantiomeric purity critical for selective target engagement. Biologically, the structure-activity relationship (SAR) of valine substitution remains inadequately explored. While branched-chain residues like valine enhance antimycobacterial activity in purinyl dipeptides compared to glycine analogs, the exact contribution of valine’s methyl groups versus overall hydrophobicity is unquantified [5]. Furthermore, systemic delivery barriers limit in vivo applications; the zwitterionic nature of these conjugates may restrict blood-brain barrier penetration for targeting neurological disorders like prion diseases, where valine residues (e.g., PrP V210) critically influence β-sheet conversion [6]. No in vivo efficacy or pharmacokinetic data for N-9H-purin-6-ylvaline derivatives have been reported, creating a translational gap between in vitro potency and therapeutic utility. Finally, the target landscape remains poorly characterized—while aldose reductase inhibition and tubulin interactions are documented for related purinyl conjugates, specific molecular targets for valine-centric analogs warrant identification via chemical proteomics or affinity-based profiling.
Table 3: Critical Research Gaps and Proposed Investigative Approaches
Research Gap | Current Limitation | Potential Resolution Strategy |
---|---|---|
Stereochemical purity in synthesis | Racemization (up to 40%) during coupling reactions | Alternative nucleophilic substitution routes; chiral HPLC purification |
Structure-Activity Relationship (SAR) | Undefined role of valine’s β-branching | Synthesis of norvaline/isovaline analogs; molecular dynamics simulations |
Biological target identification | Poorly characterized target landscape | Chemical proteomics; thermal shift assays; siRNA knockdown validation |
In vivo delivery & pharmacokinetics | Lack of bioavailability data | Prodrug approaches (esterification); nanoformulation development |
Mechanism in metabolic disorders | Unclear modulation of propionate metabolism | Isotope-labeled tracer studies; enzyme kinetics in cell models |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0